Methyl benzenesulfonate
CAS No.: 80-18-2
Cat. No.: VC21341899
Molecular Formula: C7H8O3S
Molecular Weight: 172.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 80-18-2 |
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Molecular Formula | C7H8O3S |
Molecular Weight | 172.2 g/mol |
IUPAC Name | methyl benzenesulfonate |
Standard InChI | InChI=1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
Standard InChI Key | CZXGXYBOQYQXQD-UHFFFAOYSA-N |
SMILES | COS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES | COS(=O)(=O)C1=CC=CC=C1 |
Appearance | Clear Colourless Oil |
Physical and Chemical Properties
Physical Properties
Methyl benzenesulfonate exists as a clear colorless to slightly yellow liquid at room temperature . It possesses distinct physical characteristics that contribute to its utility in various applications. The following table summarizes its key physical properties:
Property | Value |
---|---|
Melting point | -4 °C |
Boiling point | 147-150°C (at 13 mm) |
Density | 1.3 |
Refractive index | 1.514-1.516 |
Flash point | 143 °C |
Recommended storage temperature | 2-8°C |
Physical form | Liquid |
Appearance | Clear colorless to slightly yellow |
Chemical Structure and Formula
The compound is characterized by the molecular formula C₇H₈O₃S with a precise molecular weight of 172.2 . Its chemical structure consists of a benzene ring with a methylsulfonate group attached. The structural arrangement contributes to its reactivity and suitability as a methylating agent. Key chemical identifiers include:
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MDL Number: MFCD00014737
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InChIKey: CZXGXYBOQYQXQD-UHFFFAOYSA-N
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NIST Chemistry Reference: Benzenesulfonic acid, methyl ester (80-18-2)
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EPA Substance Registry System: Benzenesulfonic acid, methyl ester (80-18-2)
Solubility and Compatibility
Methyl benzenesulfonate demonstrates specific solubility characteristics that influence its application and handling. It is miscible with chloroform, methanol, ethanol, and ether but remains immiscible with water . The compound shows limited solubility, being sparingly soluble in chloroform and slightly soluble in methanol .
From a chemical compatibility perspective, methyl benzenesulfonate is incompatible with strong oxidizing agents, strong acids, and strong bases . This incompatibility is an important consideration for storage, handling, and reaction planning.
Preparation Methods
Traditional Method
These limitations have prompted researchers to explore more efficient synthesis pathways.
Improved Synthesis Approaches
Liming Wang and colleagues developed an improved method for preparing methyl benzenesulfonate that addresses many of the shortcomings of the traditional approach . This method involves:
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Adding benzene sulfonyl chloride to a reaction vessel
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Dropwise addition of sodium methoxide methanol solution
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Maintaining a temperature of 25-35°C for 30 minutes
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Neutralizing to pH 7-7.2
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Filtration
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Heating the filtrate to remove methanol
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Cooling to room temperature
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Decolorization filtration to obtain a colorless transparent liquid
The molar ratio of benzene sulfonyl chloride to sodium methoxide is maintained at 1:(1.2-1.4) . This improved method offers several advantages:
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Simpler operation procedures
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Fewer reaction steps
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Higher product yields
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Greater practicality for industrial production
By adjusting specific synthesis conditions, the process can also yield a white crystalline product rather than the liquid form .
Applications
Pharmaceutical Industry Applications
In the pharmaceutical sector, methyl benzenesulfonate is primarily recognized as a potential genotoxic impurity in drug substances . Its presence requires careful monitoring and control in pharmaceutical manufacturing processes. Modern analytical techniques have been developed to detect and quantify methyl benzenesulfonate at very low levels in pharmaceutical compounds .
Specifically, it has been identified and monitored in pharmaceutical products such as amlodipine besylate API, where its detection and quantification are crucial for ensuring product safety .
Analytical Methods
Detection Techniques
Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry has proven effective for analyzing methyl benzenesulfonate and other benzenesulfonic acid esters . This approach offers robust and quick detection capabilities with high sensitivity.
The typical analytical procedure involves:
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Preparation of stock solutions in methanol
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Dilution with standard diluent (typically 20:80 methanol/5 mM ammonium acetate)
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Serial dilution to create linearity standard solutions
Quantification Parameters
The analytical performance characteristics for methyl benzenesulfonate detection and quantification have been well-established. For UV detection, linearity standards are typically prepared at concentrations ranging from 50 to 10,000 ng/mL . For the more sensitive MS detection, concentration ranges from 1.5 to 500 ng/mL are used .
Key analytical parameters include:
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ for methyl benzenesulfonate using MS detection was determined to be 7.5 ng/mL
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Repeatability: Excellent repeatability of retention times and peak areas has been demonstrated, with %RSD of less than 0.05% for retention time and 7.67% for peak areas
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Recovery: Average recovery from spiked API samples at LOQ levels ranged from 90 to 110% with %RSD of 4.71 to 5.69 for recoveries across six sample injections
These analytical methods enable accurate measurement of methyl benzenesulfonate even in the presence of pharmaceutical APIs like amlodipine besylate .
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